molecular formula C18H26ClN3O B1632687 (R)-Hydroxychloroquine CAS No. 137433-23-9

(R)-Hydroxychloroquine

Katalognummer: B1632687
CAS-Nummer: 137433-23-9
Molekulargewicht: 335.9 g/mol
InChI-Schlüssel: XXSMGPRMXLTPCZ-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-Hydroxychloroquine is a chiral derivative of chloroquine, a medication primarily used to prevent and treat malaria. It is also used in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus erythematosus. The compound is known for its immunomodulatory and anti-inflammatory properties, making it a valuable therapeutic agent in various medical conditions.

Wissenschaftliche Forschungsanwendungen

®-Hydroxychloroquine has a wide range of scientific research applications:

    Chemistry: Used as a starting material for the synthesis of novel quinoline derivatives.

    Biology: Studied for its effects on cellular processes, including autophagy and apoptosis.

    Medicine: Extensively researched for its therapeutic potential in treating malaria, autoimmune diseases, and viral infections.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-Hydroxychloroquine typically involves the following steps:

    Starting Material: The synthesis begins with 4,7-dichloroquinoline.

    Nucleophilic Substitution: The 4,7-dichloroquinoline undergoes nucleophilic substitution with 4-amino-1-methylbutylamine to form chloroquine.

    Chiral Resolution: The racemic mixture of chloroquine is then subjected to chiral resolution to obtain the ®-enantiomer of hydroxychloroquine.

Industrial Production Methods: Industrial production of ®-Hydroxychloroquine involves large-scale synthesis using similar steps as described above, with optimization for yield and purity. The process includes:

    Bulk Synthesis: Large quantities of 4,7-dichloroquinoline and 4-amino-1-methylbutylamine are reacted under controlled conditions.

    Purification: The crude product is purified using crystallization or chromatography techniques.

    Chiral Resolution: Advanced chiral resolution techniques, such as chiral chromatography or enzymatic resolution, are employed to isolate the ®-enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions: ®-Hydroxychloroquine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it back to its parent amine form.

    Substitution: Nucleophilic substitution reactions can modify the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of catalysts or under reflux conditions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Parent amine forms.

    Substitution Products: Modified quinoline derivatives with various functional groups.

Wirkmechanismus

®-Hydroxychloroquine exerts its effects through several mechanisms:

    Inhibition of Autophagy: The compound inhibits the fusion of autophagosomes with lysosomes, disrupting the autophagic process.

    Modulation of Immune Response: It interferes with antigen presentation and reduces the production of pro-inflammatory cytokines.

    Inhibition of Viral Replication: The compound increases the pH of endosomes and lysosomes, inhibiting the replication of certain viruses.

Molecular Targets and Pathways:

    Toll-like Receptors: Inhibits the activation of toll-like receptors, reducing the immune response.

    Lysosomal Enzymes: Inhibits lysosomal enzymes, affecting cellular processes.

    Cytokine Production: Reduces the production of cytokines such as interleukin-1 and tumor necrosis factor-alpha.

Vergleich Mit ähnlichen Verbindungen

®-Hydroxychloroquine is compared with other similar compounds such as:

    Chloroquine: Both compounds have similar structures and mechanisms of action, but ®-Hydroxychloroquine has a better safety profile and fewer side effects.

    Quinine: Another antimalarial compound with a different mechanism of action, primarily affecting the heme detoxification pathway in Plasmodium parasites.

    Mefloquine: A structurally related compound with a different therapeutic profile and side effect spectrum.

Uniqueness: ®-Hydroxychloroquine is unique due to its chiral nature, which contributes to its distinct pharmacokinetic and pharmacodynamic properties. Its ability to modulate the immune response and inhibit viral replication makes it a versatile therapeutic agent.

Eigenschaften

IUPAC Name

2-[[(4R)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSMGPRMXLTPCZ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCC[C@@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70160180
Record name Hydroxychloroquine, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137433-23-9
Record name (R)-Hydroxychloroquine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137433-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxychloroquine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxychloroquine, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYCHLOROQUINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70MN4ZH123
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Hydroxychloroquine
Reactant of Route 2
Reactant of Route 2
(R)-Hydroxychloroquine
Reactant of Route 3
Reactant of Route 3
(R)-Hydroxychloroquine
Reactant of Route 4
Reactant of Route 4
(R)-Hydroxychloroquine
Reactant of Route 5
Reactant of Route 5
(R)-Hydroxychloroquine
Reactant of Route 6
Reactant of Route 6
(R)-Hydroxychloroquine
Customer
Q & A

Q1: How does the enantioselective disposition of hydroxychloroquine manifest in patients with rheumatoid arthritis?

A1: Research indicates that (R)-hydroxychloroquine exhibits higher blood concentrations compared to its (S)-enantiomer in patients with rheumatoid arthritis after administration of the racemic mixture. [, ] This difference is attributed to enantioselective metabolism and renal clearance, rather than stereoselectivity in absorption and distribution. [] Studies show a two to three-fold variability in enantiomeric ratios between individuals. [] While both enantiomers show higher blood concentrations in patients with less active disease, further research is needed to determine the specific concentration-effect relationship of each enantiomer. []

Q2: Is there evidence of stereoselective interaction with drug targets between this compound and (S)-hydroxychloroquine?

A2: While definitive conclusions require further investigation, preliminary research suggests potential stereoselective affinity of the (S)-enantiomer of a chloroquine analog, (S)-chlorochloroquine, for the PGF2α receptor in the mouse ileum. [, ] This observation highlights the possibility of targeted molecular manipulation to enhance the selectivity of biological activity in future drug design.

Q3: How do the pharmacokinetic properties of this compound and (S)-hydroxychloroquine differ?

A3: Studies reveal that this compound consistently exhibits higher blood concentrations compared to (S)-hydroxychloroquine after both oral and intravenous administration of the racemate. [] While both enantiomers demonstrate similar absorption rates and fractions absorbed, suggesting no enantioselectivity in absorption, their elimination pathways differ. [] Specifically, (S)-hydroxychloroquine displays a significantly higher renal clearance rate from the blood than this compound, contributing to its faster elimination and lower overall exposure. []

Q4: Are there differences in how (R)-chloroquine and (S)-chloroquine, as well as this compound and (S)-hydroxychloroquine, interact with the angiotensin-converting enzyme 2 (ACE2) receptor?

A4: Research employing high-expression ACE2 cell membrane chromatography reveals distinct binding affinities of chloroquine and hydroxychloroquine enantiomers to the ACE2 receptor. [] Notably, (R)-chloroquine demonstrates superior binding compared to (S)-chloroquine and the racemate. Conversely, (S)-hydroxychloroquine exhibits higher affinity for the ACE2 receptor than this compound and the racemate. [] These findings suggest the potential for enantiomer-specific interactions with the ACE2 receptor, warranting further investigation into their implications for therapeutic efficacy and potential side effects.

Q5: What analytical methods are employed for the separation and quantification of hydroxychloroquine enantiomers?

A5: High-performance liquid chromatography (HPLC) utilizing chiral stationary phases, particularly amylose tris (3,5-dimethyl phenyl carbamate)-based columns, has proven effective in separating and quantifying hydroxychloroquine enantiomers. [] This method, coupled with molecular docking simulations predicting the elution order based on binding interactions, offers a robust approach for studying the pharmacokinetics and pharmacodynamics of individual enantiomers. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.